molecular formula C20H17N3O3S B2558242 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide CAS No. 872630-33-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B2558242
CAS No.: 872630-33-6
M. Wt: 379.43
InChI Key: AKIXZUMIYHFORT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has led to the development of compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. These compounds have been shown to exhibit potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo, which is crucial for cancer therapy and other diseases related to these pathways. The study focused on improving metabolic stability by examining various heterocyclic analogues, leading to compounds with similar efficacy but enhanced stability (Stec et al., 2011).

Antimicrobial and Antifungal Applications

Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides showed potential as antimicrobial and antifungal agents, with certain derivatives displaying significant activity against selected microbial species (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The structural framework of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide lends itself to modification for enzyme inhibition, which is a common strategy in drug discovery. For example, derivatives have been explored as inhibitors of carbonic anhydrases, enzymes implicated in conditions like glaucoma, showing that specific modifications can lead to potent inhibitory activity against human carbonic anhydrase isoenzymes (Tuğrak et al., 2020).

Anti-Diabetic Potential

Exploratory synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide has shown that these molecules can exhibit anti-diabetic properties through α-glucosidase enzyme inhibition. This enzyme is a target for controlling postprandial hyperglycemia in type-2 diabetes, indicating that such compounds could be developed into therapeutic agents for diabetes management (Abbasi et al., 2023).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-19(21-15-6-8-17-18(12-15)26-11-10-25-17)13-27-20-9-7-16(22-23-20)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIXZUMIYHFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.